8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
The compound 8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a purine derivative with a fused imidazo[2,1-f]purine core. Its structure features two aromatic substituents: a 3,5-dimethylphenyl group at the 8-position and a 3-methylbenzyl group at the 3-position, along with a methyl group at the 1-position.
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-15-6-5-7-18(11-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(8-9-28(20)23)19-12-16(2)10-17(3)13-19/h5-7,10-13H,8-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFXNDIBVNCWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC(=CC(=C5)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione , with CAS number 872843-28-2 , belongs to a class of imidazopurines that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 415.5 g/mol
Biological Activity Overview
Research indicates that compounds within the imidazopurine class often exhibit significant pharmacological properties, including:
- Antidepressant Activity : Preliminary studies suggest that derivatives of imidazo[2,1-f]purines can act as potential antidepressants by modulating serotonin receptors (5-HT) and phosphodiesterase (PDE) activities. For instance, related compounds have been shown to have affinity for serotonin receptors (5-HT and 5-HT) and exhibit PDE4B inhibition .
- Anxiolytic Effects : Some derivatives demonstrate anxiolytic properties in animal models. For example, in forced swim tests (FST), certain compounds from this class exhibited greater efficacy than traditional anxiolytics like diazepam .
The proposed mechanisms through which This compound may exert its effects include:
- Serotonin Receptor Modulation : By binding to serotonin receptors, these compounds can influence mood and anxiety levels.
- Phosphodiesterase Inhibition : Inhibiting PDE enzymes can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular signaling pathways associated with mood regulation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the imidazo-purine family, sharing structural motifs with several derivatives:
- Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): This analogue replaces the aromatic substituents with a dihydroisoquinolinylbutyl chain. The bulky alkyl chain may improve blood-brain barrier penetration, making it more suited for central nervous system (CNS) targets .
- Substituents like cyano and nitro groups increase polarity, contrasting with the methyl-dominated hydrophobicity of the target compound .
- Imazapyr and imazaquin: These imidazole-based agrochemicals feature pyridine/quinoline-carboxylic acid groups, conferring herbicidal activity via acetolactate synthase inhibition. Their structural divergence from the target compound highlights how minor modifications shift applications from pesticides to CNS therapeutics .
Receptor Affinity and Enzyme Inhibition
- Compound 5: Exhibits nanomolar affinity for serotonin receptors (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors.
- Target Compound : While specific receptor data are unavailable, its aromatic substituents likely favor interactions with CNS receptors similar to Compound 5. The 3-methylbenzyl group may enhance dopamine receptor selectivity due to steric mimicry of dopamine’s ethylamine side chain.
Physical and Spectral Properties
- Compound 1l: Melting point (243–245°C), IR (νmax 2245 cm⁻¹ for C≡N), and HRMS (m/z 585.1747 [M+H]⁺) provide benchmarks for validating imidazo-heterocycle derivatives. The target compound’s methyl groups would likely reduce melting points compared to nitro/cyano-containing analogues .
- Imazapyr/Imazaquin : Water-soluble salts (e.g., ammonium) due to carboxylic acid groups, contrasting with the target compound’s low solubility .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
Research Findings and Implications
- Substituent Impact : Aromatic methyl groups (target compound) vs. alkyl chains (Compound 5) dictate CNS vs. peripheral target engagement. Bulky substituents may reduce metabolic clearance .
- Therapeutic Potential: The target compound’s structure aligns with hybrid ligands for multifactorial diseases (e.g., Parkinson’s with comorbid depression).
- Synthetic Challenges : Functionalizing the purine core requires regioselective strategies to avoid byproducts, as seen in related syntheses .
Q & A
Q. Q1. What are the key challenges in synthesizing 8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how can reaction conditions be optimized?
Methodological Answer : Synthesis of this compound involves multi-step reactions requiring precise control of parameters:
- Stepwise Functionalization : The imidazo[2,1-f]purine core is typically synthesized first, followed by alkylation or coupling reactions to introduce substituents (e.g., 3,5-dimethylphenyl and 3-methylbenzyl groups). Reaction yields depend on solvent polarity (e.g., dichloromethane or DMF), temperature (60–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) .
- Purification : Use preparative HPLC or column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Purity (>95%) is confirmed via HPLC-UV and LC-MS .
- Yield Optimization : Design-of-experiments (DoE) approaches, such as factorial designs, can systematically vary parameters (e.g., molar ratios, reaction time) to maximize yield .
Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) confirm substituent positions. For example, aromatic protons from the 3,5-dimethylphenyl group appear as multiplets at δ 6.7–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (positive mode) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 446.2154 for C₂₆H₂₇N₅O₂) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects and π-π stacking interactions .
Advanced Research Questions
Q. Q3. How can computational modeling predict the biological activity of this compound, and what targets are plausible?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to adenosine receptors (A₁/A₂A) or kinases (e.g., CDK2). The 3,5-dimethylphenyl group may enhance hydrophobic pocket interactions .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2, suggesting moderate blood-brain barrier penetration) .
- Target Validation : Compare with structurally similar compounds (e.g., 8-substituted theophylline derivatives) known to inhibit phosphodiesterases or viral polymerases .
Q. Q4. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
Methodological Answer :
- Metabolic Stability Assays : Perform microsomal stability tests (human/rat liver microsomes) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the methylbenzyl group) .
- Prodrug Design : Introduce hydroxyl-protecting groups (e.g., acetyl) to enhance metabolic stability .
- Pharmacodynamic Profiling : Use PK/PD modeling to correlate plasma concentrations (LC-MS/MS) with target engagement (e.g., cAMP modulation in cell assays) .
Structural and Functional Analysis
Q. Q5. How do substitutions at the 3-methylbenzyl and 3,5-dimethylphenyl positions influence bioactivity?
Methodological Answer : A SAR study can be designed as follows:
| Substituent Position | Modification | Observed Effect (Example Data) | Reference |
|---|---|---|---|
| 3-Methylbenzyl | Replacement with CF₃ | ↑ Lipophilicity (logP +0.5); ↓ solubility | |
| 3,5-Dimethylphenyl | Halogenation (e.g., Cl) | ↑ Binding affinity (IC₅₀ from 10 μM → 2 μM at A₂A receptor) |
- Key Insight : Bulkier groups at 3-methylbenzyl reduce off-target interactions, while electron-withdrawing groups at 3,5-dimethylphenyl enhance target binding .
Experimental Design
Q. Q6. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Methodological Answer :
- Neuroinflammatory Models : Use LPS-induced neuroinflammation in mice (dose: 10 mg/kg, oral) to assess CNS penetration and TNF-α suppression .
- Xenograft Models : Test antitumor efficacy in HT-29 colon cancer xenografts (50 mg/kg, IP). Monitor tumor volume via caliper measurements and apoptosis via TUNEL staining .
- PK Parameters : Collect plasma at 0.5, 2, 6, 24h post-dose. Calculate AUC (target: >5000 ng·h/mL) and t₁/₂ (target: >4h) .
Data Interpretation
Q. Q7. How should researchers address discrepancies in IC₅₀ values reported across studies?
Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for adenosine receptors) and buffer conditions (e.g., 1% DMSO).
- Control for Batch Variability : Compare multiple synthetic batches (≥3) via HPLC purity checks .
- Meta-Analysis : Pool data from ≥5 studies using random-effects models to calculate weighted IC₅₀ (e.g., 8.3 μM ± 1.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
